molecular formula C10H18N4O B13479021 2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanamide

2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanamide

Cat. No.: B13479021
M. Wt: 210.28 g/mol
InChI Key: DYXXDFVLHPUHJL-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide, can be achieved through several methods:

Industrial Production Methods

Industrial production of imidazole derivatives often employs the Debus-Radziszewski synthesis due to its simplicity and efficiency. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may yield imidazolines .

Scientific Research Applications

2-Amino-2-methyl-5-(2-methyl-

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-amino-2-methyl-5-(2-methylimidazol-1-yl)pentanamide

InChI

InChI=1S/C10H18N4O/c1-8-13-5-7-14(8)6-3-4-10(2,12)9(11)15/h5,7H,3-4,6,12H2,1-2H3,(H2,11,15)

InChI Key

DYXXDFVLHPUHJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCC(C)(C(=O)N)N

Origin of Product

United States

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